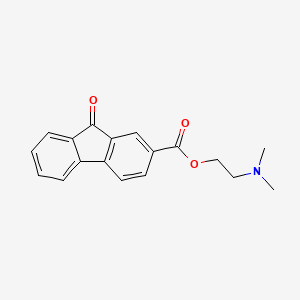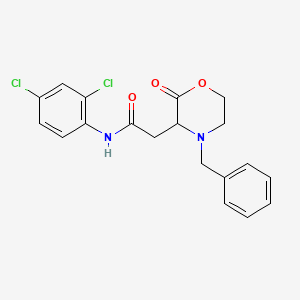![molecular formula C9H8N2O6 B11467027 N-[(7-Methoxy-6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]hydroxylamine](/img/structure/B11467027.png)
N-[(7-Methoxy-6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[(7-METHOXY-6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDROXYLAMINE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzodioxole ring substituted with methoxy and nitro groups, and a hydroxylamine functional group attached via a methylene bridge. Its distinct structure makes it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(7-METHOXY-6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDROXYLAMINE typically involves multiple steps, starting from commercially available precursors. One common route includes the nitration of 7-methoxy-2H-1,3-benzodioxole to introduce the nitro group, followed by the formation of the methylene bridge through a condensation reaction with hydroxylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and condensation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters is crucial to achieve the desired product quality and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[(7-METHOXY-6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDROXYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodioxole ring or the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino-substituted compounds.
Scientific Research Applications
(E)-N-[(7-METHOXY-6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDROXYLAMINE has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-[(7-METHOXY-6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDROXYLAMINE involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and benzodioxole moieties contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
(E)-N-[(7-METHOXY-6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDROXYLAMINE: shares structural similarities with other benzodioxole derivatives, such as:
Uniqueness
The presence of the hydroxylamine functional group in (E)-N-[(7-METHOXY-6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDROXYLAMINE distinguishes it from other similar compounds. This functional group imparts unique reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H8N2O6 |
|---|---|
Molecular Weight |
240.17 g/mol |
IUPAC Name |
(NE)-N-[(7-methoxy-6-nitro-1,3-benzodioxol-5-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H8N2O6/c1-15-9-7(11(13)14)5(3-10-12)2-6-8(9)17-4-16-6/h2-3,12H,4H2,1H3/b10-3+ |
InChI Key |
NCOSPBOIZZMJNG-XCVCLJGOSA-N |
Isomeric SMILES |
COC1=C(C(=CC2=C1OCO2)/C=N/O)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C(=CC2=C1OCO2)C=NO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dimethylphenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B11466948.png)

![2-(9-Fluoro-[1,2,4]triazolo[4,3-c]quinazolin-3-yl)pyrazine](/img/structure/B11466966.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethylbenzamide](/img/structure/B11466982.png)
![N-(4-chlorophenyl)-5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11466983.png)
![Methyl 3-{[2-(4-methoxyphenyl)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B11466988.png)
![7-(4-ethoxyphenyl)-4-[(3-fluorobenzyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11466995.png)
![5-(2-fluorophenyl)-6-(3-hydroxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11467012.png)
![7-(pyridin-3-yl)-3-[3-(trifluoromethyl)phenyl]-6,7-dihydro-3H-imidazo[4,5-b]pyridin-5-ol](/img/structure/B11467017.png)
![[3-Amino-4-(difluoromethyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone](/img/structure/B11467026.png)
![methyl [2,5-dioxo-4-phenyl-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11467033.png)

![7-amino-2-(2-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11467040.png)
![3-[(4-ethoxyphenyl)amino]-N-(4-fluorophenyl)-1-benzothiophene-2-carboxamide 1,1-dioxide](/img/structure/B11467041.png)
